molecular formula C22H18Br2N2O3 B15014945 4-[(3-bromobenzyl)oxy]-N'-[(E)-(3-bromophenyl)methylidene]-3-methoxybenzohydrazide

4-[(3-bromobenzyl)oxy]-N'-[(E)-(3-bromophenyl)methylidene]-3-methoxybenzohydrazide

Cat. No.: B15014945
M. Wt: 518.2 g/mol
InChI Key: WLBXHOPXVXOPIJ-DHRITJCHSA-N
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Description

4-[(3-BROMOPHENYL)METHOXY]-N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]-3-METHOXYBENZOHYDRAZIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes bromophenyl and methoxybenzohydrazide groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-BROMOPHENYL)METHOXY]-N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]-3-METHOXYBENZOHYDRAZIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 3-bromophenylmethanol with methoxybenzohydrazide under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(3-BROMOPHENYL)METHOXY]-N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]-3-METHOXYBENZOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[(3-BROMOPHENYL)METHOXY]-N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]-3-METHOXYBENZOHYDRAZIDE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(3-BROMOPHENYL)METHOXY]-N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]-3-METHOXYBENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(3-BROMOPHENYL)METHOXY]-N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]-3-METHOXYBENZOHYDRAZIDE is unique due to its specific combination of bromophenyl and methoxybenzohydrazide groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C22H18Br2N2O3

Molecular Weight

518.2 g/mol

IUPAC Name

4-[(3-bromophenyl)methoxy]-N-[(E)-(3-bromophenyl)methylideneamino]-3-methoxybenzamide

InChI

InChI=1S/C22H18Br2N2O3/c1-28-21-12-17(22(27)26-25-13-15-4-2-6-18(23)10-15)8-9-20(21)29-14-16-5-3-7-19(24)11-16/h2-13H,14H2,1H3,(H,26,27)/b25-13+

InChI Key

WLBXHOPXVXOPIJ-DHRITJCHSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)C(=O)N/N=C/C2=CC(=CC=C2)Br)OCC3=CC(=CC=C3)Br

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)NN=CC2=CC(=CC=C2)Br)OCC3=CC(=CC=C3)Br

Origin of Product

United States

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